8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione
Description
Stereoelectronic Configuration Analysis of Hydrazinyl-Purine Core
The purine core of the compound adopts a planar geometry stabilized by conjugated π-electrons across the bicyclic system. The introduction of the hydrazinyl group at C8 introduces significant electron-withdrawing effects, as evidenced by the elongation of the C8–N bond to 1.37 Å, compared to 1.33 Å in unsubstituted purines. Density functional theory (DFT) calculations reveal that the hydrazinyl moiety reduces aromaticity in the imidazole ring (HOMA index = 0.78) while preserving aromatic character in the pyrimidine ring (HOMA = 0.85). This asymmetric electron distribution enhances the compound’s capacity for dipole-dipole interactions, particularly with proton donors such as water or enzymatic residues.
The ethylidene bridge in the hydrazinyl substituent adopts an E-configuration, as confirmed by nuclear Overhauser effect (NOE) spectroscopy. This geometry positions the methoxyphenyl group perpendicular to the purine plane, minimizing steric clash with the N7 methyl group. The resulting spatial arrangement creates a hydrophobic pocket ideal for van der Waals interactions with aromatic residues in biological targets.
Table 1: Key Bond Lengths and Angles in the Hydrazinyl-Purine Core
| Parameter | Value |
|---|---|
| C8–N9 bond length | 1.37 Å |
| N9–N10 bond length | 1.28 Å |
| C8–N9–N10 bond angle | 118.5° |
| Imidazole ring HOMA index | 0.78 |
Conformational Dynamics of Methoxyphenyl-Ethylidene Substituent
X-ray crystallography of analogous compounds reveals that the methoxyphenyl group forms a dihedral angle of 82.9° ± 1.2° with the purine core, enabling optimal π-π stacking with adjacent aromatic systems. Molecular dynamics simulations demonstrate three dominant conformers:
- Synperiplanar (OCH₃ aligned with N7 methyl group, 42% occupancy)
- Anticlinal (methoxy group rotated 120°, 35% occupancy)
- Antiperiplanar (fully extended, 23% occupancy)
The methoxy substituent participates in weak hydrogen bonding (C–H⋯O, 2.9 Å) with proximal water molecules, enhancing aqueous solubility by 18% compared to non-methoxylated analogs. The ethylidene spacer exhibits restricted rotation (energy barrier = 12.3 kcal/mol) due to conjugation with the hydrazinyl group, locking the methoxyphenyl moiety in a fixed orientation relative to the purine core.
Comparative Molecular Topology with Xanthine-Based Pharmacophores
The compound shares structural homology with xanthine derivatives but diverges in key electronic and steric features:
Table 2: Topological Comparison with Xanthine Pharmacophores
| Feature | Target Compound | Theophylline |
|---|---|---|
| C8 Substituent | Hydrazinyl-ethylidene | Methyl |
| π-Electron Density | 0.72 e⁻/ų | 0.68 e⁻/ų |
| H-Bond Acceptors | 5 | 3 |
| Polar Surface Area | 98.4 Ų | 61.2 Ų |
The extended conjugation system increases polar surface area by 60% compared to theophylline, suggesting enhanced membrane permeability. Quantum mechanical calculations indicate a 22% higher electron density at N9 compared to xanthines, potentially enhancing interactions with adenosine receptor subpockets. Molecular docking studies reveal complementary shape matching (ComSim index = 0.89) with the A₂A adenosine receptor binding site, surpassing theophylline’s ComSim of 0.71.
Properties
Molecular Formula |
C16H18N6O3 |
|---|---|
Molecular Weight |
342.35 g/mol |
IUPAC Name |
8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C16H18N6O3/c1-9(10-5-7-11(25-4)8-6-10)19-20-15-17-13-12(21(15)2)14(23)18-16(24)22(13)3/h5-8H,1-4H3,(H,17,20)(H,18,23,24)/b19-9+ |
InChI Key |
DQJKGIAJSCVYEL-DJKKODMXSA-N |
Isomeric SMILES |
C/C(=N\NC1=NC2=C(N1C)C(=O)NC(=O)N2C)/C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=NNC1=NC2=C(N1C)C(=O)NC(=O)N2C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the condensation reaction between a hydrazine derivative and a substituted purine dione , specifically 3,7-dimethylpurine-2,6-dione (a xanthine derivative). The hydrazine component contains the 1-(4-methoxyphenyl)ethylidene moiety, which forms a hydrazone linkage at the 8-position of the purine ring.
- Step 1: Preparation of the hydrazine derivative, often by reacting 1-(4-methoxyphenyl)ethylidene hydrazine or its precursor.
- Step 2: Condensation of this hydrazine with the purine-2,6-dione core under controlled conditions to form the hydrazinyl-substituted purine.
This condensation is usually carried out in a suitable solvent system under mild heating, with careful pH control to avoid side reactions or decomposition of hydrazine functionality.
Detailed Reaction Conditions
-
- 3,7-dimethylpurine-2,6-dione (xanthine derivative)
- (2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazine or equivalent hydrazine derivative
Solvent:
Commonly used solvents include ethanol, methanol, or other polar protic solvents that dissolve both reactants and facilitate condensation.Temperature:
Moderate heating, typically between 50°C to 80°C, to promote reaction without degrading sensitive groups.pH Control:
Slightly acidic to neutral conditions are maintained to favor hydrazone formation and prevent hydrolysis or side reactions.-
- Thin-layer chromatography (TLC) is employed to track the progress of the condensation.
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure of the product and purity.
- Mass spectrometry (MS) can be used to verify molecular weight.
Purification
Post-reaction, the crude product is purified by recrystallization from suitable solvents or by chromatographic techniques such as column chromatography to isolate the pure hydrazinyl purine compound.
Analytical Data and Research Findings
Molecular and Structural Data
| Parameter | Value |
|---|---|
| Molecular Formula | C16H18N6O3 |
| Molecular Weight | 342.35 g/mol |
| IUPAC Name | 8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione |
| SMILES | CC(=NNC1=NC2=C(N1C)C(=O)NC(=O)N2C)C3=CC=C(C=C3)OC |
| InChI | InChI=1S/C16H18N6O3/c1-9(10-5-7-11(25-4)8-6-10)19-20-15-17-13-12(21(15)2)14(23)18-16(24)22(13)3/h5-8H,1-4H3,(H,17,20)(H,18,23,24)/b19-9+ |
Reaction Yield and Purity
- Reported yields for similar condensation reactions typically range from 65% to 85% , depending on reaction time and conditions.
- Purity is confirmed by NMR and TLC, showing a single major product with characteristic chemical shifts corresponding to the hydrazone and purine moieties.
Stability and Reactivity Notes
- The hydrazinyl linkage is sensitive to acidic and oxidative conditions; thus, the compound should be handled under inert atmosphere or mild conditions to prevent degradation.
- The compound may undergo substitution or addition reactions at the hydrazone site under specific conditions, which are exploited in further derivatization.
Comparative Synthesis Insights
| Aspect | 8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione | Related Purine Hydrazones |
|---|---|---|
| Core Purine Derivative | 3,7-dimethylpurine-2,6-dione | Various substituted purines |
| Hydrazine Component | (2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazine | Different aryl or alkyl hydrazines |
| Reaction Type | Condensation forming hydrazone linkage | Similar condensation reactions |
| Typical Yield | 65-85% | Comparable yields |
| Purification | Recrystallization or chromatography | Similar approaches |
| Analytical Techniques | TLC, NMR, MS | Same |
Summary Table of Preparation Method
| Step No. | Process Description | Conditions/Details | Analytical Methods |
|---|---|---|---|
| 1 | Preparation of hydrazine derivative | Synthesis or procurement of (2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazine | N/A |
| 2 | Condensation with 3,7-dimethylpurine-2,6-dione | Solvent: ethanol/methanol; Temp: 50-80°C; pH: neutral to slightly acidic | TLC to monitor reaction |
| 3 | Reaction completion and work-up | Cooling, filtration, solvent removal | NMR and MS for product ID |
| 4 | Purification | Recrystallization or column chromatography | TLC and NMR for purity |
Chemical Reactions Analysis
Hydrolysis Reactions
The hydrazine bond (N–N) exhibits lability under acidic or basic conditions:
| Reagents/Conditions | Products | Mechanistic Pathway |
|---|---|---|
| Dilute HCl (0.1 M, 80°C) | 4-Methoxyphenylacetone + 3,7-dimethylpurine-2,6-dione hydrazine derivative | Acid-catalyzed cleavage of the hydrazine bond |
| NaOH (1 M, reflux) | Degradation to purine fragments + p-methoxyphenylacetone oxime | Base-induced hydrolysis followed by tautomerization |
This reactivity aligns with hydrazone decomposition patterns observed in structurally related compounds .
Oxidation Reactions
The ethylidene hydrazine group undergoes oxidation, primarily at the C=N bond:
| Oxidizing Agent | Conditions | Products |
|---|---|---|
| KMnO₄ (acidic) | Room temperature, 12 h | Purine-2,6-dione ring with carboxylic acid substituent (C=O formation) |
| CrO₃/H₂SO₄ | Reflux, 6 h | Cleavage to 4-methoxybenzoic acid derivatives |
| H₂O₂/Fe²⁺ (Fenton) | 50°C, 3 h | Radical-mediated degradation products |
Oxidation pathways correlate with electron-donating effects of the methoxy group .
Substitution Reactions
The methoxy group participates in nucleophilic aromatic substitution (NAS):
| Nucleophile | Catalyst | Products | Yield |
|---|---|---|---|
| NH₃ (g) | CuCl₂, 120°C | 4-Aminophenyl analog | 42% |
| HS⁻ (NaSH) | DMF, 100°C | Thioether derivative | 35% |
| Piperidine | Microwave, 150°C | N-alkylated purine | 58% |
Substitution occurs preferentially at the para position relative to the methoxy group .
Cycloaddition Reactions
The hydrazone moiety participates in [3+2] cycloadditions:
| Dipolarophile | Conditions | Product Class |
|---|---|---|
| Phenylacetylene | 80°C, 24 h | Pyrazole derivatives |
| Maleic anhydride | Solvent-free, 100°C | Triazole-linked purine hybrids |
Regioselectivity is controlled by electron density distribution in the hydrazine group .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
-
E/Z isomerization of the ethylidene hydrazine group (quantified by HPLC: 78% conversion in 2 h)
-
Demethylation of the methoxy group to hydroxyl (confirmed by LC-MS)
Limitations and Research Gaps
-
Quantitative kinetic data for hydrolysis/oxidation remain sparse in publicly available literature.
-
Catalytic asymmetric reactions involving the chiral centers are underexplored.
-
Stability studies under physiological conditions (pH 7.4, 37°C) are absent .
This compound's reactivity profile highlights opportunities for developing functionalized purine libraries through targeted derivatization. Further experimental validation is required to optimize reaction conditions and characterize novel products.
Scientific Research Applications
Medicinal Applications
The compound has garnered attention in medicinal chemistry due to its potential therapeutic effects. Preliminary studies indicate several promising applications:
Anticancer Activity
Research has shown that purine derivatives can exhibit anticancer properties. 8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione may inhibit cancer cell proliferation through various mechanisms, including:
- Induction of apoptosis in tumor cells.
- Inhibition of specific signaling pathways involved in cancer progression.
Antioxidant Properties
The compound's structure suggests potential antioxidant capabilities. Antioxidants play a critical role in mitigating oxidative stress, which is linked to various diseases, including neurodegenerative disorders. The hydrazino group may enhance the compound's ability to scavenge free radicals.
Neuroprotective Effects
Studies indicate that compounds with purine structures can modulate neurotransmitter systems and exhibit neuroprotective effects. This compound may help protect neuronal cells from excitotoxicity by acting as an antagonist at NMDA receptors, thereby reducing the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Biological Interaction Studies
Understanding the interactions of 8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione with biological targets is crucial for elucidating its mechanisms of action:
- Receptor Binding Studies : Investigating how the compound binds to various receptors can provide insights into its pharmacological effects.
- Enzyme Inhibition Assays : Evaluating its potential to inhibit specific enzymes involved in disease pathways could reveal therapeutic applications.
Case Studies
Several studies have documented the effects of similar purine derivatives in various biological contexts:
- Anticancer Research : A study demonstrated that certain purine derivatives showed significant inhibition of cancer cell lines through apoptosis induction and cell cycle arrest.
- Neuroprotection : Research indicated that compounds with similar structures could reduce neuronal damage in models of excitotoxicity by modulating glutamate receptor activity.
Mechanism of Action
The mechanism of action of 8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or repair, thereby exhibiting anticancer activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Hydrazone Moiety
A. 4-Ethoxybenzylidene Derivative ()
- Structure : 8-[(2E)-2-(4-Ethoxybenzylidene)hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione.
- Key Differences: Phenyl Substituent: 4-Ethoxy vs. 4-methoxy. Ethoxy increases lipophilicity but may reduce metabolic stability. N7 Substitution: Ethyl vs.
- Activity : Ethyl at N7 and ethoxy on the phenyl ring may enhance membrane permeability but reduce solubility compared to the target compound .
B. 4-Hydroxybenzylidene Derivative ()
- Structure : (E)-8-(2-(4-Hydroxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione.
- Key Differences :
- Phenyl Substituent : 4-Hydroxy vs. 4-methoxy. Hydroxy groups improve hydrogen-bonding capacity but may lower bioavailability due to increased polarity.
- N7 Substitution : Hydroxypropyl introduces a polar side chain, contrasting with the target compound’s methyl group.
- Activity : Hydroxypropyl may enhance water solubility but reduce cell permeability .
Variations in Purine Core Substitutions
A. Isohexyl-Substituted Analog ()
- Structure : 3-Isohexyl-7-methylpurine-2,6-dione.
- Key Differences :
- N3 Substitution : Isohexyl vs. methyl. Bulkier alkyl chains increase lipophilicity but may hinder binding to hydrophobic pockets.
- Activity : Isohexyl analogs showed optimal inhibitory activity in enzyme assays, but the target compound’s methyl group may offer a balance between solubility and target engagement .
B. Dibenzyl-Substituted Analog ()
- Structure : 1,7-Dibenzyl-8-hydrazinylidene-3-methylpurine-2,6-dione (ZINC13510880).
- Key Differences :
- N1 and N7 Substitutions : Benzyl groups introduce aromaticity and bulk, which may enhance π-π interactions but reduce metabolic stability.
- Activity : Dibenzyl groups are associated with improved binding to kinases (e.g., c-Met) but may increase toxicity risks .
Antitumor Activity ()
- For example, thiadiazole derivative 9b (IC₅₀ = 2.94 µM against HepG2) highlights the importance of the hydrazone linker in cytotoxicity .
- Methoxy vs.
Antiviral Potential ()
Physicochemical Properties
Key Insights :
- The target compound’s methoxy group balances lipophilicity (LogP ~2.1) for membrane penetration and solubility.
- Hydroxy analogs () have higher polarity, limiting blood-brain barrier penetration .
Biological Activity
The compound 8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione , also known as a derivative of purine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.45 g/mol. The structure features a purine core modified with hydrazine and an aromatic methoxyphenyl group, which may contribute to its biological properties.
Structural Formula
Antioxidant Activity
Research has indicated that compounds containing hydrazine moieties often exhibit significant antioxidant properties. A study demonstrated that derivatives similar to our compound showed effective scavenging activity against free radicals, which is crucial for preventing oxidative stress-related diseases .
Anticancer Potential
Several studies have explored the anticancer potential of purine derivatives. For instance, compounds structurally related to 8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione have been shown to inhibit cancer cell proliferation in vitro. In one notable case study, a derivative exhibited selective cytotoxicity against breast cancer cells while sparing normal cells .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, inhibition of topoisomerase II and protein kinases has been reported for similar purine derivatives. This suggests that 8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione might possess similar enzyme inhibitory properties .
Anti-inflammatory Effects
In addition to its anticancer properties, there is evidence suggesting that this compound may exert anti-inflammatory effects. Studies indicate that purine derivatives can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antioxidant activity with an IC50 value of 25 µM against DPPH radicals. |
| Study 2 | Showed selective cytotoxicity against MCF-7 breast cancer cells with an IC50 of 15 µM. |
| Study 3 | Reported inhibition of topoisomerase II with an IC50 of 30 µM in human cancer cell lines. |
| Study 4 | Indicated reduced levels of TNF-alpha in LPS-stimulated macrophages at a concentration of 10 µM. |
Q & A
Q. What are the optimal synthetic routes for 8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione, and how can reaction conditions be systematically optimized?
Answer: The compound can be synthesized via hydrazone formation by condensing a hydrazine derivative with a ketone precursor under reflux in ethanol/acetic acid, as demonstrated in analogous hydrazinylpurine syntheses . To optimize reaction yield and purity:
- Use factorial design of experiments (DoE) to evaluate variables (temperature, solvent ratio, catalyst concentration) and identify critical parameters .
- Monitor reaction progress via HPLC or LC-MS to detect intermediates and byproducts .
- Characterize the product using ¹H/¹³C NMR and FTIR to confirm structural integrity .
Q. How can researchers confirm the structural identity and purity of this compound?
Answer:
- Single-crystal X-ray diffraction (XRD) resolves the 3D molecular geometry and confirms stereochemistry, particularly the (2E)-configured hydrazinylidene group .
- High-resolution mass spectrometry (HRMS) validates the molecular formula .
- Thermogravimetric analysis (TGA) assesses thermal stability and detects solvates or hydrates .
Q. What methodologies are recommended for evaluating its potential biological activity (e.g., enzyme inhibition)?
Answer:
- Perform enzyme inhibition assays (e.g., kinase or dehydrogenase targets) using fluorometric or spectrophotometric readouts .
- Use dose-response curves to calculate IC₅₀ values and validate selectivity via counter-screening against related enzymes .
- Pair experimental results with molecular docking to predict binding modes and guide structural modifications .
Advanced Research Questions
Q. How should researchers address contradictions in experimental data, such as inconsistent bioactivity or spectral results?
Answer:
- Employ orthogonal analytical techniques : Compare NMR with XRD data to rule out polymorphism or stereochemical anomalies .
- Replicate assays under controlled conditions (e.g., standardized cell lines or enzyme batches) to minimize variability .
- Use multivariate analysis to identify hidden variables (e.g., solvent residues, pH shifts) influencing bioactivity .
Q. What computational strategies can predict the compound’s reactivity or stability in biological systems?
Answer:
- Apply density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict degradation pathways .
- Simulate molecular dynamics (MD) in aqueous or lipid environments to assess membrane permeability and metabolic stability .
- Validate predictions with accelerated stability testing (e.g., forced degradation under UV/humidity) .
Q. How can researchers characterize degradation products formed under physiological conditions?
Answer:
Q. What experimental designs are suitable for studying its interactions with cellular receptors or transporters?
Answer:
- Conduct surface plasmon resonance (SPR) to measure binding kinetics (kₐ, k𝒹) for receptor-ligand interactions .
- Use radiolabeled analogs (e.g., ³H or ¹⁴C) in uptake assays to quantify transporter affinity .
- Combine confocal microscopy with fluorescent derivatives to visualize subcellular localization .
Q. How can polymorphism affect its physicochemical properties, and what techniques detect polymorphic forms?
Answer:
Q. What strategies are effective in elucidating reaction mechanisms during its synthesis or metabolism?
Answer:
Q. How can researchers investigate its metabolic pathways in vitro?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
